4-(Bromomethyl)-1-(cyclopropanesulfonyl)piperidine
Overview
Description
4-(Bromomethyl)-1-(cyclopropanesulfonyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are widely used in pharmaceuticals and organic synthesis due to their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-(cyclopropanesulfonyl)piperidine typically involves the bromination of a piperidine derivative followed by the introduction of a cyclopropanesulfonyl group. One common method involves the reaction of 4-methylpiperidine with bromine to form 4-(Bromomethyl)piperidine. This intermediate is then reacted with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-(cyclopropanesulfonyl)piperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the cyclopropanesulfonyl group.
Cyclization Reactions: The piperidine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or secondary amines are formed.
Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.
Cyclization Products: Various heterocyclic compounds can be synthesized through cyclization reactions.
Scientific Research Applications
4-(Bromomethyl)-1-(cyclopropanesulfonyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are known for their pharmacological activities, and this compound is investigated for its potential therapeutic applications.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-(cyclopropanesulfonyl)piperidine involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The cyclopropanesulfonyl group can interact with enzymes and receptors, affecting their activity and signaling pathways. These interactions contribute to the compound’s biological effects and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)piperidine: Lacks the cyclopropanesulfonyl group, making it less versatile in chemical reactions.
1-(Cyclopropanesulfonyl)piperidine: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
4-(Chloromethyl)-1-(cyclopropanesulfonyl)piperidine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Uniqueness
4-(Bromomethyl)-1-(cyclopropanesulfonyl)piperidine is unique due to the presence of both the bromomethyl and cyclopropanesulfonyl groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
4-(bromomethyl)-1-cyclopropylsulfonylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO2S/c10-7-8-3-5-11(6-4-8)14(12,13)9-1-2-9/h8-9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXHOZXDEBEHAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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